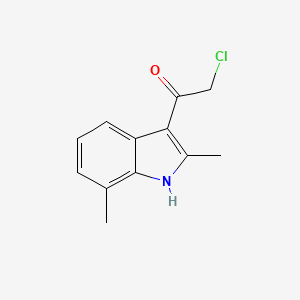

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

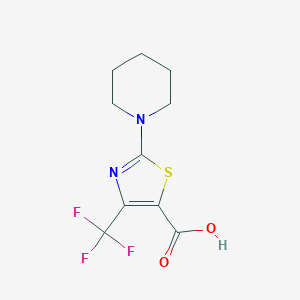

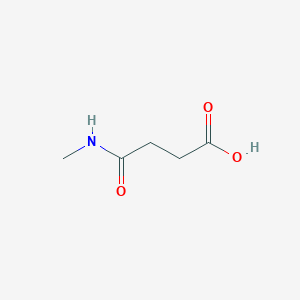

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is a biochemical compound used for proteomics research . It is often used as an intermediate and reagent in organic synthesis . It is commonly used in the synthesis of pharmaceuticals and pesticides, such as anticancer drugs and herbicides .

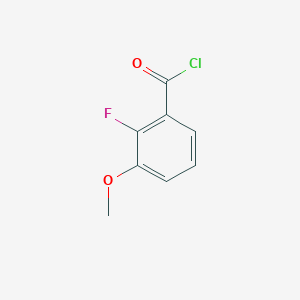

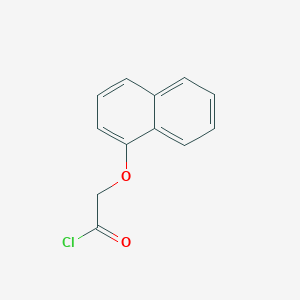

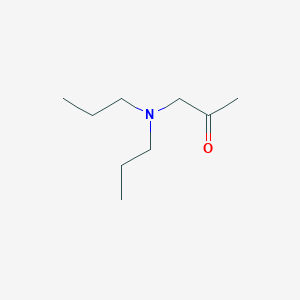

Synthesis Analysis

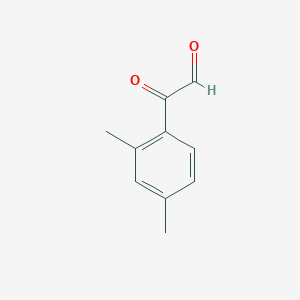

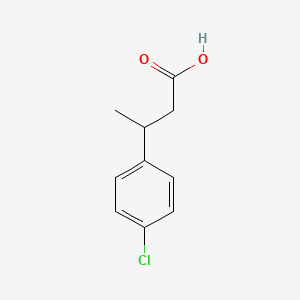

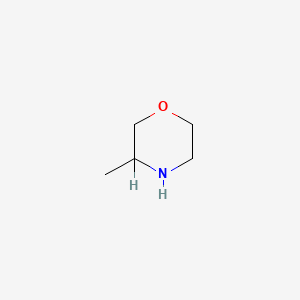

The synthesis of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” involves a reaction with 1,2-dimethyl-1H-indol-3-one and dimethylamino acetic anhydride to produce the substrate 1-(1,2-dimethyl-1H-indol-3-yl)ethanone . This substrate then undergoes a chlorination reaction with chloroacetic acid to produce "2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone" .

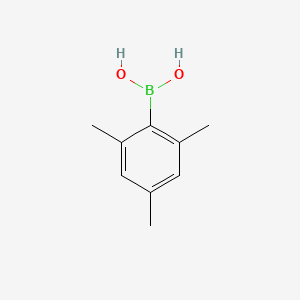

Molecular Structure Analysis

The molecular formula of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is C12H12ClNO . The compound has a benzene ring fused to a pyrrole ring, which is a characteristic structure of indole derivatives .

Chemical Reactions Analysis

As an intermediate in organic synthesis, “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” can participate in various chemical reactions. For instance, it can be used in the synthesis of anticancer drugs and herbicides .

Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is 193.63 g/mol . It has a topological polar surface area of 32.9 Ų . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It also has two rotatable bonds .

Scientific Research Applications

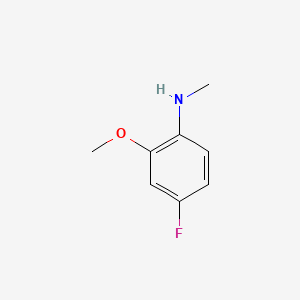

Pharmaceuticals and Medicinal Chemistry

Indole derivatives are widely recognized for their pharmacological potential. They can serve as building blocks for drugs with anti-HIV properties, as well as other therapeutic agents targeting various diseases .

Agriculture: Plant Growth Regulators

Compounds like indole-3-acetic acid, derived from indoles, play a crucial role as plant hormones influencing growth and development .

Material Science: Crystal Structure Analysis

Indole derivatives can be used in crystallography to understand molecular structures and interactions, which is essential in material science research .

Organic Synthesis

Indoles are key substrates in organic synthesis, leading to a variety of complex molecules with potential applications in different fields, including pharmaceuticals .

Sustainable Chemistry

The use of indole derivatives in multicomponent reactions is an area of interest for developing sustainable chemical processes .

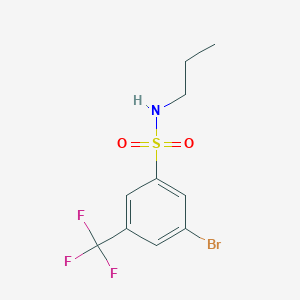

Safety And Hazards

“2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone” is irritating and should be avoided from direct contact with skin and eyes . Appropriate safety measures should be taken when using or storing this compound, including wearing protective gloves, glasses, and face shields . Operations involving this compound should be conducted under ventilation to avoid inhalation of its vapors or dust .

Future Directions

properties

IUPAC Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-4-3-5-9-11(10(15)6-13)8(2)14-12(7)9/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYPMPAZLWMVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-(2,7-dimethyl-1H-indol-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)